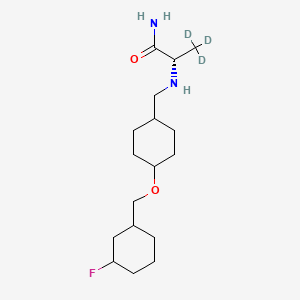
MRTX-EX185 (formic)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MRTX-EX185 (formic) is a potent inhibitor of GDP-loaded KRAS and KRAS (G12D), with an IC50 of 90 nM for KRAS (G12D) . It also binds GDP-loaded HRAS . MRTX-EX185 (formic) is a click chemistry reagent containing an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
MRTX-EX185 (formic) is synthesized through a series of chemical reactions involving the incorporation of an alkyne group. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of MRTX-EX185 (formic) is synthesized through a series of condensation and cyclization reactions.
Introduction of the alkyne group: An alkyne group is introduced into the core structure through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
The industrial production of MRTX-EX185 (formic) follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Industrial production also includes stringent quality control measures to ensure the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
MRTX-EX185 (formic) undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the alkyne group of MRTX-EX185 (formic) reacting with azide-containing molecules to form triazoles.
Binding to GDP-loaded KRAS and HRAS: MRTX-EX185 (formic) binds to GDP-loaded KRAS and HRAS, inhibiting their activity.
Common Reagents and Conditions
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): Requires copper catalysts, typically copper sulfate or copper(I) bromide, and a reducing agent such as sodium ascorbate.
Binding to GDP-loaded KRAS and HRAS: This reaction occurs under physiological conditions, typically in aqueous buffer solutions.
Major Products Formed
Triazoles: Formed from the CuAAc reaction between MRTX-EX185 (formic) and azide-containing molecules.
Inhibited KRAS and HRAS complexes: Formed when MRTX-EX185 (formic) binds to GDP-loaded KRAS and HRAS.
Applications De Recherche Scientifique
MRTX-EX185 (formic) has several scientific research applications, including:
Click Chemistry: MRTX-EX185 (formic) is used as a reagent in click chemistry to synthesize triazoles, which are valuable in drug discovery and development.
Biological Studies: The compound is used to study the biological functions of KRAS and HRAS in cellular processes.
Medicinal Chemistry: MRTX-EX185 (formic) is used in medicinal chemistry to design and develop new inhibitors targeting KRAS and HRAS.
Mécanisme D'action
MRTX-EX185 (formic) exerts its effects by binding to GDP-loaded KRAS and HRAS, inhibiting their activity . The alkyne group in MRTX-EX185 (formic) allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with azide-containing molecules, forming stable triazole products . This mechanism is crucial for its applications in click chemistry and targeted cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
MRTX-EX185: The non-formic version of MRTX-EX185, which also inhibits GDP-loaded KRAS and HRAS.
KRAS (G12D) Inhibitors: Other inhibitors targeting KRAS (G12D) mutations, such as AMG 510 and MRTX849.
Uniqueness
MRTX-EX185 (formic) is unique due to its dual functionality as a KRAS (G12D) inhibitor and a click chemistry reagent . This dual functionality allows it to be used in both biological studies and chemical synthesis, making it a versatile tool in scientific research .
Propriétés
Formule moléculaire |
C34H35FN6O4 |
|---|---|
Poids moléculaire |
610.7 g/mol |
Nom IUPAC |
4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethoxy)pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol;formic acid |
InChI |
InChI=1S/C33H33FN6O2.CH2O2/c1-2-20-6-3-7-21-14-24(41)15-25(27(20)21)29-28(34)30-26(16-35-29)31(39-17-22-8-9-23(18-39)36-22)38-32(37-30)42-19-33-10-4-12-40(33)13-5-11-33;2-1-3/h1,3,6-7,14-16,22-23,36,41H,4-5,8-13,17-19H2;1H,(H,2,3)/t22-,23+; |
Clé InChI |
YWOAMEBABPMBDA-ZJXXCOCUSA-N |
SMILES isomérique |
C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5C[C@H]6CC[C@@H](C5)N6)OCC78CCCN7CCC8)O.C(=O)O |
SMILES canonique |
C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CCC8)O.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)
![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15140972.png)







![N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine](/img/structure/B15141018.png)


